

Spectroscopic Profile of 2-Ethyl-1,3cyclohexadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Ethyl-1,3-cyclohexadiene	
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Introduction

2-Ethyl-1,3-cyclohexadiene is a cyclic olefin of interest in organic synthesis and as a potential building block in the development of novel chemical entities. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Ethyl-1,3-cyclohexadiene**, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

Property	Value
Molecular Formula	C ₈ H ₁₂
Molecular Weight	108.18 g/mol
IUPAC Name	2-ethylcyclohexa-1,3-diene
CAS Number	40085-10-7

Spectroscopic Data Summary Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted and, where available, experimental ¹H and ¹³C NMR spectral data for **2-Ethyl-1,3-cyclohexadiene**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Assignment	
Data not available in search results		

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected characteristic absorption bands for **2-Ethyl-1,3-cyclohexadiene** are listed below.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	=C-H stretch
~2960-2850	Strong	C-H stretch (alkyl)
~1650	Medium	C=C stretch (conjugated)
~1460	Medium	CH₂ bend
~1380	Medium	CH₃ bend



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
108	Data not available	[M] ⁺ (Molecular Ion)
Fragmentation data not available		

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Ethyl-1,3-cyclohexadiene**.

Materials:

- 2-Ethyl-1,3-cyclohexadiene sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes

Instrumentation:

300 MHz (or higher) NMR spectrometer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-Ethyl-1,3-cyclohexadiene**.



- Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
 - Place the sample in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
- 1H NMR Data Acquisition:
 - Set the spectral width to approximately 15 ppm, centered around 5 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
- ¹³C NMR Data Acquisition:
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.



- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
- Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ triplet at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of **2-Ethyl-1,3-cyclohexadiene** to identify its functional groups.

Materials:

- 2-Ethyl-1,3-cyclohexadiene sample
- Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Volatile solvent (e.g., dichloromethane or acetone) for cleaning

Instrumentation:

FT-IR spectrometer

Procedure (Neat Liquid on Salt Plates):

- Sample Preparation:
 - Ensure the salt plates are clean and dry by wiping them with a tissue soaked in a volatile solvent.
 - Place one to two drops of the neat 2-Ethyl-1,3-cyclohexadiene liquid onto the surface of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin film.
- Data Acquisition:
 - Place the salt plate assembly in the sample holder of the FT-IR spectrometer.



- Acquire a background spectrum of the empty beam path.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Process the spectrum by subtracting the background and performing baseline correction if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Ethyl-1,3-cyclohexadiene**.

Materials:

- 2-Ethyl-1,3-cyclohexadiene sample
- High-purity solvent for dilution (e.g., hexane or dichloromethane)
- · GC vial with a septum cap

Instrumentation:

• Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of 2-Ethyl-1,3-cyclohexadiene (e.g., 100 ppm) in a suitable volatile solvent.
 - Transfer the solution to a GC vial and seal it with a septum cap.
- GC-MS Conditions:
 - o GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).

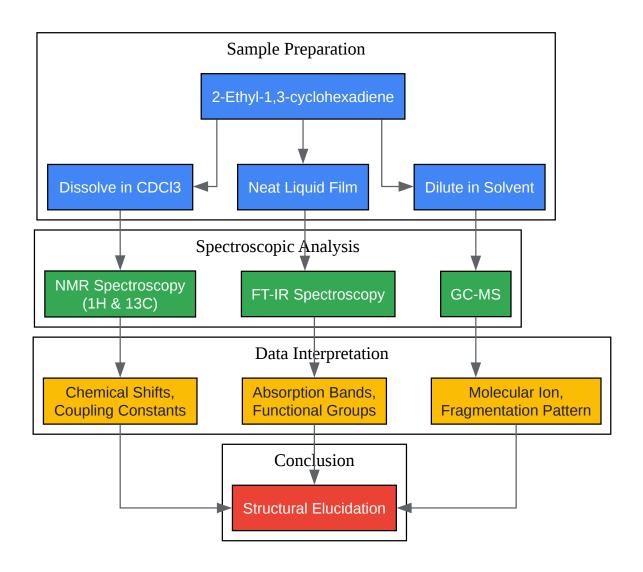


- o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Injection Volume: 1 μL with a split ratio (e.g., 50:1).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at a rate of 10 °C/min.
 - Final hold: 200 °C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 35-300.
- Data Analysis:
 - Identify the peak corresponding to 2-Ethyl-1,3-cyclohexadiene in the total ion chromatogram (TIC).
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak and analyze the fragmentation pattern.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Ethyl-1,3-cyclohexadiene**.





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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of **2-Ethyl-1,3-cyclohexadiene**. While predicted spectral characteristics are outlined, the acquisition of experimental data following the detailed protocols herein is crucial for definitive structural confirmation and purity assessment. The provided workflow and data tables serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.







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Phone: (601) 213-4426

Email: info@benchchem.com